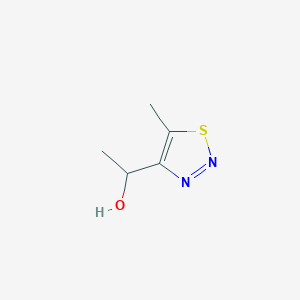
1-Methoxy-3-butyn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxybut-3-yn-2-one is an organic compound with the molecular formula C5H8O2. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. This compound is characterized by the presence of a methoxy group and a triple bond, which contribute to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxybut-3-yn-2-one can be synthesized through several methods. One common approach involves the methylation of acetoin with dimethyl carbonate in a one-step process. This method is noted for its improved process mass intensity and atom economy . The reaction typically requires a base catalyst and is carried out under mild conditions to achieve high yields.
Industrial Production Methods: In industrial settings, the production of 1-methoxybut-3-yn-2-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxybut-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Methoxybut-3-yn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-methoxybut-3-yn-2-one involves its interaction with specific molecular targets and pathways. The methoxy group and triple bond play crucial roles in its reactivity. For instance, the compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. The pathways involved often include nucleophilic addition and substitution mechanisms.
Comparación Con Compuestos Similares
3-Methoxybutan-2-one: This compound is similar in structure but lacks the triple bond, resulting in different reactivity and applications.
1-Methoxybut-3-yn-2-amine: This compound contains an amine group instead of a carbonyl group, leading to distinct chemical properties and uses.
Uniqueness: 1-Methoxybut-3-yn-2-one is unique due to its combination of a methoxy group and a triple bond, which confer specific reactivity patterns not observed in similar compounds. This uniqueness makes it valuable in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C5H6O2 |
|---|---|
Peso molecular |
98.10 g/mol |
Nombre IUPAC |
1-methoxybut-3-yn-2-one |
InChI |
InChI=1S/C5H6O2/c1-3-5(6)4-7-2/h1H,4H2,2H3 |
Clave InChI |
MZDGHNZNGTVQFP-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15297313.png)

![4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol](/img/structure/B15297319.png)
![1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15297325.png)
![[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid](/img/structure/B15297339.png)



![6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15297371.png)
![1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15297394.png)

![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15297400.png)
